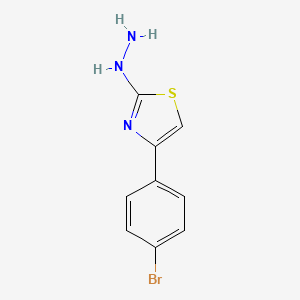

4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole

Description

Properties

IUPAC Name |

[4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3S/c10-7-3-1-6(2-4-7)8-5-14-9(12-8)13-11/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFLQHGRDWHUIIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344825 | |

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4871-22-1 | |

| Record name | 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Bromophenyl 2 Hydrazino 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H-NMR spectra of 2-hydrazinyl-1,3-thiazole derivatives, several key signals are anticipated. The proton at the C5 position of the thiazole (B1198619) ring typically appears as a distinct singlet. nih.govnih.gov For derivatives of 4-phenyl-1,3-thiazole, this C5-H singlet is observed in the range of 7.62–8.55 ppm. nih.gov The protons of the 4-(4-bromophenyl) group exhibit a characteristic splitting pattern due to their symmetry, often appearing as two doublets in the aromatic region. The protons of the hydrazine (B178648) moiety (-NHNH₂) are visible as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The azomethine proton (-N=CH-) in hydrazone derivatives, formed by the reaction of the hydrazine group, is typically found downfield, in the range of 8.07–9.07 ppm. nih.gov

¹³C-NMR spectroscopy complements the proton data by providing a count of unique carbon atoms and information about their hybridization and electronic environment. For 2-hydrazinyl-thiazole derivatives, the carbon atoms of the thiazole ring are characteristic, with the C2 carbon attached to the hydrazine group being the most deshielded and appearing furthest downfield (e.g., 168.3–168.9 ppm). nih.gov The C4 and C5 carbons of the thiazole ring appear at approximately 140.4–148.5 ppm and 109.9–116.7 ppm, respectively. nih.gov The carbon atoms of the phenyl ring are observed in the typical aromatic region of 116.4–142.9 ppm. nih.gov

Table 1: Representative NMR Data for 2-Hydrazinyl-1,3-Thiazole Derivatives Note: Data is for illustrative derivatives as reported in the literature.

| Signal Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Reference |

| Thiazole C5-H | 7.51 - 8.10 | 109.9 - 116.7 | nih.gov |

| Thiazole C4 | - | 140.4 - 148.5 | nih.gov |

| Thiazole C2 | - | 168.3 - 168.9 | nih.gov |

| Aromatic Protons | Multiplets (approx. 6.9 - 8.0) | 116.4 - 142.9 | nih.gov |

| Hydrazine/Hydrazone NH | Singlets (approx. 11.2 - 12.5) | - | nih.govnih.gov |

| Azomethine CH=N | Singlets (approx. 8.0 - 9.0) | 136.6 - 145.8 | nih.gov |

Infrared Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives provides clear evidence for its key structural features. The hydrazine group (-NHNH₂) is characterized by stretching vibrations for the N-H bonds, which typically appear as one or two sharp bands in the region of 3100–3350 cm⁻¹. nih.govnih.govnih.gov Specifically, asymmetric and symmetric N-H stretching vibrations for 2-hydrazinyl-thiazole derivatives have been noted between 3318–3327 cm⁻¹ and 3189–3200 cm⁻¹, respectively. nih.gov

The thiazole ring itself has several characteristic absorptions. The C=N stretching vibration is observed around 1560-1630 cm⁻¹. nih.gov The stretching vibration for the C5-H bond of the thiazole has been identified at approximately 3113 cm⁻¹. nih.gov Other significant bands include the aromatic C=C skeletal vibrations from the phenyl ring (around 1586 cm⁻¹) and the C-S bond within the thiazole ring. nih.gov The presence of the bromine atom is indicated by a C-Br stretching band in the lower frequency region of the spectrum.

Table 2: Key FT-IR Absorption Frequencies for 2-Hydrazinyl-1,3-Thiazole Derivatives Note: Data is for illustrative derivatives as reported in the literature.

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| Hydrazine (-NH) | N-H Stretching | 3138 - 3278 | nih.govnih.gov |

| Thiazole Ring | C=N Stretching | 1532 - 1605 | nih.gov |

| Thiazole Ring | C5-H Stretching | ~3113 | nih.gov |

| Aromatic Ring | C-H Stretching | ~3053 | nih.gov |

| Aromatic Ring | C=C Skeletal | ~1586 | nih.gov |

| Cyanophenyl (-C≡N) | C≡N Stretching | ~2218 | nih.gov |

Mass Spectrometry (MS, ESI-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Techniques like Electrospray Ionization (ESI) are soft ionization methods commonly used for these types of molecules, often yielding the protonated molecular ion peak [M+H]⁺. nih.gov

For this compound, a key feature in the mass spectrum is the isotopic signature of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in the appearance of two peaks of almost equal intensity for the molecular ion (M⁺) and bromine-containing fragments: one for the ⁷⁹Br-containing ion and another at two mass units higher (M+2) for the ⁸¹Br-containing ion.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular mass, often to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the molecular formula by comparing the experimentally measured mass to the calculated exact mass, confirming the elemental composition of the synthesized compound. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic absorption of a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. In conjugated systems like this compound, these absorptions are typically due to π → π* transitions. researchgate.net

The UV-Vis spectra of thiazole-hydrazone derivatives generally show broad absorption bands. researchgate.net For example, a derivative, 2-(2-(2-fluorobenzylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole, displays a maximum absorption (λmax) at 339 nm. nih.gov The specific position of λmax can be influenced by the solvent and the nature of substituents on the aromatic rings. nih.govresearchgate.net The introduction of various functional groups can lead to a bathochromic (red) shift or hypsochromic (blue) shift in the absorption maximum, providing insight into the electronic structure of the molecule. nih.gov

Single Crystal X-Ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-Ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

While a specific crystal structure for the parent this compound is not detailed in the provided sources, this technique is standard for the unambiguous structural confirmation of its derivatives and related heterocyclic systems. For example, the structures of functionalized 4'-(4-bromophenyl)-2,2':6',2"-terpyridines have been characterized by X-ray crystallography to provide definitive proton assignments in conjunction with NMR. The analysis also reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing and solid-state properties of the material.

Elemental Analysis for Stoichiometric Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This technique is fundamental for verifying the empirical formula and assessing the purity of a newly synthesized substance.

For a given molecular formula, the theoretical percentage of each element can be calculated. The experimentally determined percentages must match these theoretical values within a very narrow margin, typically ±0.4%, to confirm the stoichiometry of the compound. nih.govresearchgate.net The results of elemental analysis are routinely used alongside spectroscopic data to provide comprehensive evidence for the successful synthesis and purification of the target molecule. nih.govnih.govresearchgate.net

Table 3: Representative Elemental Analysis Data for a Thiazole Derivative Compound: 2-(2-(2,4-Dimethoxybenzylidene)hydrazinyl)-4-(4-cyanophenyl) thiazole (C₁₉H₁₆N₄O₂S)

| Element | Calculated (%) | Found (%) | Reference |

| Carbon (C) | 62.62 | 62.27 | nih.gov |

| Hydrogen (H) | 4.43 | 4.29 | nih.gov |

| Nitrogen (N) | 15.37 | 15.09 | nih.gov |

Structure Activity Relationship Sar Studies of 4 4 Bromophenyl 2 Hydrazino 1,3 Thiazole Derivatives

Impact of Substituents on the Thiazole (B1198619) Ring at Position 4 (Bromophenyl Moiety and its Modifications)

The 4-bromophenyl group at position 4 of the thiazole ring is a critical determinant of the biological activity in this class of compounds. Alterations to this moiety have been shown to significantly modulate the therapeutic potential of the derivatives.

The presence of the bromophenyl group itself is considered important for activity. For instance, substitution with a p-bromophenyl group at the fourth position of the thiazole ring has been associated with increased antifungal and antituberculosis activities in certain derivatives mdpi.com.

Research into related 4-(4-bromophenyl)-thiazol-2-amine derivatives has further illuminated the role of substitutions on the phenyl ring. The introduction of different aromatic aldehydes to react with the 2-amino group resulted in a range of compounds with varying antimicrobial and anticancer activities nih.gov. For example, a derivative with a hydroxyl group at the para position of the benzylidene ring (compound p2) demonstrated significant anticancer activity against the MCF7 human breast adenocarcinoma cell line, with an IC50 value of 10.5 μM nih.gov. Another derivative, bearing a dimethylamino group at the para position (compound p3), also showed notable activity nih.gov. These findings underscore the influential role of substituents on the phenyl ring at position 4 in dictating the biological profile of these thiazole derivatives.

| Compound Series | Modification at Position 4 | Observed Biological Activity | Reference |

|---|---|---|---|

| 2-(5-(3-(1,2,3-triazol-4-yl)-pyrazol-4-yl)-2-pyrazolin-1-yl)-thiazole derivatives | Substitution with p-bromophenyl | Increased antifungal and antituberculosis activities | mdpi.com |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | p-hydroxybenzylidene at 2-amino position | Significant anticancer activity (IC50 = 10.5 μM against MCF7) | nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | p-dimethylaminobenzylidene at 2-amino position | Notable anticancer activity | nih.gov |

Role of the 2-Hydrazino Moiety and Its Modifications on Biological Activity

The 2-hydrazino (-NHNH2) group is a pivotal functional group that significantly influences the biological activity of 4-(4-bromophenyl)-1,3-thiazole derivatives. Its presence and modification can lead to substantial changes in the pharmacological properties of the resulting compounds.

Studies have consistently shown that the presence of a hydrazino or hydrazone linkage at the C2 position of the thiazole ring is correlated with enhanced biological efficacy, particularly in the realm of antifungal agents. For instance, a series of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives demonstrated superior anti-Candida activity compared to their counterparts lacking the C2-hydrazone linkage nih.gov. This suggests that the hydrazino moiety is a key pharmacophore for antifungal potency.

The hydrazone bridge and the additional aromatic phenyl group in these derivatives have been shown to improve their affinity for target fungal enzymes, as indicated by molecular docking studies nih.gov. Specifically, the hydrazine (B178648) bridge can form supplementary hydrogen bonds with amino acid residues, such as Tyr118, within the active site of the target enzyme nih.gov. This enhanced interaction at the molecular level likely contributes to the observed increase in antifungal efficiency nih.gov.

Furthermore, modifications of the hydrazino group into various hydrazone derivatives have been a successful strategy for developing potent bioactive molecules. The reaction of the 2-hydrazino group with different aldehydes or ketones allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with varied biological activities. This versatility makes the 2-hydrazino moiety a crucial handle for the chemical development of new therapeutic agents nih.govresearchgate.net.

| Compound Series | Modification at Position 2 | Effect on Biological Activity | Reference |

|---|---|---|---|

| 4-phenyl-1,3-thiazole derivatives | Introduction of a 2-hydrazinyl group | Superior anti-Candida potency compared to analogues without the C2-hydrazone linkage. | nih.gov |

| 2-hydrazinyl-4-substituted-1,3-thiazole derivatives | Hydrazine bridge | Forms a supplementary hydrogen bond with Tyr118 in the target enzyme's active site, improving interaction. | nih.gov |

| 2-(2-hydrazinyl)thiazole derivatives | Formation of hydrazone derivatives | Leads to compounds with a broad range of therapeutic applications, including antimicrobial activities. | researchgate.net |

Influence of Bridging Linkers and Fused Rings on Efficacy and Selectivity

The introduction of bridging linkers and the fusion of additional rings to the 4-(4-bromophenyl)-2-hydrazino-1,3-thiazole core structure represent advanced strategies to modulate the efficacy and selectivity of these compounds. These modifications can significantly alter the molecule's three-dimensional shape, electronic properties, and ability to interact with biological targets.

The fusion of a thiazole ring to other cyclic systems, such as quinazolinones, has also been explored to create novel polycyclic structures with potential anticancer properties mdpi.com. The orientation of the fused thiazole ring can lead to different isomers, such as thiazolo[5,4-g]quinazolinones and thiazolo[4,5-g]quinazolinones, which may exhibit distinct biological profiles mdpi.com. While these specific linear thiazoloquinazolines did not show kinase inhibition, they did exhibit broad-spectrum cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values in the micromolar range mdpi.com.

| Core Structure Modification | Resulting Compound Type | Impact on Biological Activity | Reference |

|---|---|---|---|

| Linking 2-hydrazino group to a pyrazole (B372694) ring | 4-(4-bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-oxo-2-pyrazolin-1-yl]thiazole derivatives | Biological efficacy is influenced by substituents on the pyrazole moiety. | |

| Fusion of thiazole ring to a quinazolinone | Thiazolo[5,4-g]quinazolinones and Thiazolo[4,5-g]quinazolinones | Exhibited broad-spectrum cytotoxicity against cancer cell lines. | mdpi.com |

| Methylene bridge at position 4 linking to other azoles | 2-(2-pyrazolin-1-yl)-4-methylhetarylthio-thiazole derivatives | Resulted in compounds with significant antibacterial and antifungal potential. | nih.gov |

Stereochemical Considerations in Activity Modulation

While the current body of literature on this compound derivatives does not extensively focus on stereochemical aspects, the principles of stereochemistry are fundamental in medicinal chemistry and can be expected to play a role in the activity of these compounds. The introduction of chiral centers, for instance, through the addition of certain substituents or the formation of specific fused ring systems, could lead to the existence of enantiomers or diastereomers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that are important for their biological effects.

For thiazole and its derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities, including antitubercular and anticancer effects. In a QSAR study on thiazolidine-4-one derivatives as antitubercular agents, a predictive model was developed that highlighted the importance of several molecular descriptors nih.gov. The model indicated that high polarizability, electronegativity, surface area contributions, and the number of halogen atoms were positively correlated with antitubercular activity nih.gov. This suggests that for similar thiazole-based compounds, these properties could be crucial for their antimycobacterial effects.

In another study focusing on 1,3,4-thiadiazole-2-thione derivatives as carbonic anhydrase IX inhibitors, a linear QSAR model was developed nih.gov. This model successfully correlated the inhibitory activity of the compounds with selected physicochemical, topological, and electronic descriptors nih.gov. Such models can guide the rational design of more potent inhibitors.

Although a specific QSAR model for this compound derivatives was not detailed in the provided search results, the application of QSAR to related heterocyclic compounds demonstrates its potential utility for this class of molecules. By applying QSAR, researchers can identify key structural features and physicochemical properties that govern the biological activity of these derivatives, thereby facilitating the design of new and more effective therapeutic agents.

| Compound Class | QSAR Model Type | Key Findings/Correlated Properties | Reference |

|---|---|---|---|

| Thiazolidine-4-one derivatives | 2D-QSAR | Antitubercular activity positively correlated with high polarizability, electronegativity, surface area, and number of halogen atoms. | nih.gov |

| 1,3,4-thiadiazole-2-thione derivatives | Linear QSAR | Successfully correlated carbonic anhydrase IX inhibitory activity with physicochemical, topological, and electronic descriptors. | nih.gov |

Computational Chemistry and Molecular Modeling Applications in Thiazole Research

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic properties of molecules. These calculations provide a detailed picture of electron distribution, orbital energies, and electrostatic potential, which are crucial determinants of a molecule's reactivity and interaction with its environment.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it a popular choice for studying medium to large-sized molecules like 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole.

DFT calculations can determine various electronic properties, including optimized molecular geometry, charge distribution, and vibrational frequencies. While specific DFT studies on this compound are not extensively documented in publicly available literature, research on analogous thiazole (B1198619) derivatives demonstrates the utility of this method mdpi.comresearchgate.net. For instance, DFT has been used to confirm the molecular structures of synthesized thiazole compounds and to analyze their electronic properties, providing insights that are consistent with experimental findings researchgate.net. These studies help in understanding the stability and reactivity of the thiazole ring system.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Thiazole Analogs

| Compound/Analog | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Thiazole Derivative A | -6.2 | -1.8 | 4.4 |

| Thiazole Derivative B | -5.9 | -2.1 | 3.8 |

Note: The data in this table is illustrative and based on general findings for thiazole derivatives, not specific to this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the molecular surface, typically using a color scale where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-poor).

For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring and the hydrazine (B178648) group, indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the hydrazine group would likely exhibit positive potential, making them potential sites for nucleophilic interaction. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which are vital for ligand-receptor binding.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units. NBO analysis can reveal information about hybridization, charge transfer, and intramolecular interactions, such as hyperconjugation.

In the context of this compound, NBO analysis could be used to investigate the delocalization of electrons between the thiazole ring, the bromophenyl group, and the hydrazine moiety. This analysis can help to explain the stability of the molecule and the nature of the chemical bonds within it. Understanding these intramolecular interactions is essential for a comprehensive picture of the molecule's electronic properties.

Acidity Constants and Protonation Studies

The acidity constant (pKa) is a measure of the tendency of a molecule to donate a proton. For a molecule with multiple potential protonation sites, such as this compound with its hydrazine group and thiazole nitrogens, computational methods can be used to predict the most likely site of protonation and the pKa values.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For this compound and its derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. These studies involve docking the thiazole derivative into the binding site of a protein of interest and evaluating the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Research on structurally related 4-(4-bromophenyl)-thiazol-2-amine derivatives has demonstrated their potential to interact with various biological targets. For example, molecular docking studies have shown that these compounds can fit well within the binding pockets of microbial enzymes and cancer-related proteins nih.gov. The docking scores, which represent the binding affinity, and the detailed interaction patterns provide valuable information for optimizing the structure of the lead compound to enhance its potency and selectivity nih.gov.

Table 2: Representative Molecular Docking Results for 4-(4-Bromophenyl)-thiazole Analogs with Various Protein Targets

| Protein Target (PDB ID) | Ligand (Analog) | Docking Score (kcal/mol) | Key Interacting Residues |

| Dihydrofolate Reductase (1JIJ) | Derivative p2 | -7.5 | Asp27, Ile50, Gln28 |

| Lanosterol 14α-demethylase (4WMZ) | Derivative p4 | -8.2 | Tyr132, His377, Ser378 |

| Estrogen Receptor Alpha (3ERT) | Derivative p6 | -9.1 | Arg394, Glu353, His524 |

Source: Adapted from studies on 4-(4-bromophenyl)-thiazol-2-amine derivatives nih.gov. The data illustrates the types of interactions and scores that might be expected for the subject compound.

These in silico studies are crucial for the rational design of new and more effective thiazole-based therapeutic agents. By providing a molecular-level understanding of ligand-target interactions, computational chemistry and molecular modeling continue to be driving forces in modern medicinal chemistry research.

Binding Affinity Predictions with Relevant Biological Receptors/Enzymes

Molecular docking is a primary computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. nih.gov For derivatives of this compound, these studies are crucial for identifying potential biological targets and estimating the compound's inhibitory potential.

Research has shown that 2-hydrazinyl-1,3-thiazole derivatives exhibit promising antifungal activity, which has been investigated through docking studies against fungal lanosterol-C14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. nih.govnih.gov These studies calculate a binding energy (or docking score), typically in kcal/mol, where a more negative value indicates a stronger, more favorable interaction. The presence of the C2-hydrazine bridge and an additional phenyl ring in these derivatives has been shown to improve their affinity for the target enzyme compared to simpler 4-phenyl-1,3-thiazole compounds. nih.govmdpi.com

Docking studies have also been performed on related thiazole derivatives against various proteins from pathogenic bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. amazonaws.com These analyses consistently show that the docked ligands achieve low binding energy scores, suggesting they can act as effective inhibitors against these microbial protein targets. amazonaws.com The binding affinity is influenced by the electronic, steric, and hydrophobic properties of substituents on the thiazole ring. For instance, an increase in the lipophilicity of the substituent at the C4-position has been observed to regularly increase binding affinity, likely due to enhanced hydrophobic interactions within the binding pocket. nih.gov

| Target Enzyme/Protein | Compound Class | Predicted Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Candida albicans Lanosterol C14α-demethylase (CYP51) | 2-Hydrazinyl-4-substituted-1,3-thiazoles | Favorable (specific values vary by substituent) | The hydrazine substituent improves interaction with the target enzyme. nih.govnih.gov |

| Proteins from various pathogenic bacteria | 4-(4-Bromophenyl)-2-[pyrazol-1-yl]-1,3-thiazole derivatives | Low (favorable) | Derivatives show potential as inhibitors against various bacterial protein targets. amazonaws.com |

| Epidermal Growth Factor Receptor (EGFR) | Thiazole-based Hydrazones | - (Not specified) | Compounds show strong interactions within the EGFR binding pocket. nih.gov |

Identification of Key Interacting Residues and Binding Pockets

Beyond predicting binding affinity, molecular docking reveals the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying key amino acid residues within the binding pocket that form hydrogen bonds, hydrophobic interactions, or π-cation interactions with the ligand. nih.gov

For 2-hydrazinyl-1,3-thiazole derivatives docked into the Candida albicans CYP51 enzyme, a critical hydrogen bond is formed between the hydrazine bridge of the ligand and the sidechain of the amino acid Tyr118. nih.gov This specific interaction is supplementary to other interactions and contributes to the enhanced binding affinity of this class of compounds. The lipophilic character of the C4-substituent, such as the 4-bromophenyl group, facilitates hydrophobic interactions with a lipophilic area deep within the CYP51 binding pocket. nih.gov

In studies of other thiazole-based hydrazones targeting the Epidermal Growth Factor Receptor (EGFR), a protein implicated in cancer, docking simulations have identified interactions with critical amino acids such as MET793, PHE795, and CYS775 in the binding pocket. nih.gov These interactions are fundamental to the stability of the ligand-receptor complex and are essential for the compound's potential therapeutic effect.

| Target Protein | Compound Class | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Candida albicans CYP51 | 2-Hydrazinyl-4-substituted-1,3-thiazoles | Tyr118 | Hydrogen Bond with hydrazine bridge. nih.gov |

| Candida albicans CYP51 | 2-Hydrazinyl-4-substituted-1,3-thiazoles | Lipophilic residues | Hydrophobic interactions with C4-substituent. nih.gov |

| EGFR | Thiazole-based Hydrazones | MET793, PHE795, CYS775 | (Not specified). nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational behavior of the complex over time. nih.gov MD simulations are used to validate the results of docking studies by observing whether the ligand remains stably bound within the active site or dissociates.

In research on thiazole-based hydrazones targeting EGFR, MD simulations were performed to understand the conformational changes and stability of the docked compounds. nih.gov These simulations track the trajectory of each atom over a period of nanoseconds, allowing for the analysis of parameters like Root Mean Square Deviation (RMSD) to quantify the stability of the complex. Furthermore, advanced calculations like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method can be applied to MD simulation trajectories to provide more accurate estimations of the binding free energy, confirming the stability and energy profiles of the ligand-protein hybrids. nih.gov This detailed analysis helps confirm that the computationally predicted binding mode is stable and energetically favorable.

Prediction of Non-linear Optical (NLO) Properties

Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for predicting the Non-linear Optical (NLO) properties of molecules like this compound. nih.gov NLO materials are of great interest for applications in optoelectronics and photonics, as they can alter the properties of light passing through them. nih.gov

DFT calculations can determine key NLO-related parameters, including the dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β₀), which is a measure of the second-order NLO response. A high β₀ value indicates a strong NLO response. These calculations often involve optimizing the molecule's geometry and then computing its electronic properties. For organic molecules, a large NLO response is often associated with significant intramolecular charge transfer. nih.gov

Studies on related heterocyclic compounds, such as triazole derivatives, have shown that the presence of electron-donating and electron-accepting groups, as well as extended π-conjugated systems, can significantly enhance NLO properties. nih.gov For instance, a computational study on a 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)propanamide derivative reported a significant first hyperpolarizability value, indicating its potential for NLO applications. nih.gov Similar computational approaches can be applied to this compound to predict its NLO characteristics.

| Compound Class | Computational Method | Calculated Property | Significance |

|---|---|---|---|

| N-substituted triazole derivatives | DFT (M06/6-311G(d,p)) | Linear Polarizability (α): 4.195 × 10⁻²³ esu | Measures the molecule's response to an electric field. nih.gov |

| N-substituted triazole derivatives | DFT (M06/6-311G(d,p)) | First Hyperpolarizability (β): 6.317 × 10⁻³⁰ esu | Indicates a strong second-order NLO response. nih.gov |

| 4-Amino Antipyrine Schiff Bases | DFT | First Hyperpolarizability (β): 8.10 - 14.74 × 10⁻³⁰ esu | Shows decent potential for NLO applications. acs.org |

Future Research Directions and Unexplored Avenues for 4 4 Bromophenyl 2 Hydrazino 1,3 Thiazole

Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability

The future synthesis of 4-(4-Bromophenyl)-2-hydrazino-1,3-thiazole and its analogs is geared towards "green chemistry" principles to improve efficiency, reduce waste, and ensure sustainability. Traditional synthetic routes are often being replaced by more eco-friendly protocols.

Key areas of development include:

Ultrasonic and Microwave Irradiation: These energy-efficient techniques can significantly reduce reaction times and improve product yields. For instance, ultrasonic irradiation has been successfully used in the synthesis of novel thiazole (B1198619) derivatives using recyclable biocatalysts. mdpi.com

Green Catalysts and Solvents: The use of recyclable catalysts, such as chitosan-based hydrogels, and environmentally benign solvents minimizes the hazardous waste associated with conventional methods. mdpi.com

One-Pot, Multi-Component Reactions: These strategies streamline the synthesis process by combining multiple reaction steps into a single procedure, which increases efficiency and reduces the need for purification of intermediates.

Table 1: Comparison of Synthetic Strategies for Thiazole Derivatives

| Strategy | Key Advantages | Potential Impact |

|---|---|---|

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, reduced side reactions. | Accelerated discovery and optimization of lead compounds. |

| Ultrasonic Irradiation | Energy efficiency, mild reaction conditions, enhanced reaction rates. | Sustainable large-scale production. |

| Green Catalysts (e.g., Biocatalysts) | Recyclability, reduced environmental impact, high selectivity. | Cost-effective and eco-friendly manufacturing. |

| Multi-Component Reactions | Increased efficiency, reduced waste, simplified procedures. | Streamlined synthesis of complex derivatives. |

Exploration of Novel Biological Targets and Mechanisms of Action

While 2-hydrazinothiazole derivatives are known for their broad-spectrum bioactivity, future research will focus on identifying novel biological targets and elucidating their precise mechanisms of action. This deeper understanding is crucial for developing targeted therapies with improved efficacy and fewer side effects.

Promising areas for investigation include:

Enzyme Inhibition: Thiazole derivatives have shown potent inhibitory activity against various enzymes, including PI3K/mTOR, cyclooxygenase-2 (COX-2), and α-glucosidase. nih.govresearchgate.netnih.gov Future studies could explore other clinically relevant enzymes.

Anticancer Pathways: Research has indicated that thiazole compounds can induce apoptosis and inhibit key pathways in cancer progression, such as those involving VEGFR-2 and EGFR. nih.gov Identifying new targets within cancer signaling networks is a priority.

Antimicrobial Mechanisms: For antifungal and antibacterial applications, pinpointing specific targets like lanosterol C14α-demethylase in fungi or DNA gyrase in bacteria will be critical for overcoming drug resistance. nih.govnih.gov

Metastasis Inhibition: Recent studies have shown that some thiazole derivatives can inhibit cancer cell migration and invasion, suggesting fascin-mediated pathways as a potential target. acs.org

Rational Design and Synthesis of Advanced Derivatives with Tailored Bioactivity

The principles of rational drug design are central to creating advanced derivatives of this compound with optimized biological activity. This involves a systematic approach to modifying the core structure to enhance its interaction with specific biological targets.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: By systematically altering different parts of the molecule—such as the 4-phenyl ring, the hydrazine (B178648) linker, and the thiazole core—researchers can determine which modifications lead to improved potency and selectivity. nih.govnih.gov For example, the presence of the C2-hydrazone linkage has been shown to enhance the antifungal potency of some 4-phenyl-1,3-thiazole derivatives. nih.gov

Molecular Hybridization: Combining the 2-hydrazinothiazole scaffold with other known pharmacophores can create hybrid molecules with synergistic or dual-action therapeutic effects. acs.orgnih.gov This approach has been used to develop dual inhibitors, such as those targeting both sEH and FAAH for pain management. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can fine-tune the compound's pharmacokinetic profile and biological activity.

Table 2: Examples of Bioactive Thiazole Derivatives and Their Targets

| Derivative Class | Biological Target | Therapeutic Potential |

|---|---|---|

| Thiazole-Pyrazoline Hybrids | Various microbial enzymes, cancer cell lines. acs.org | Antimicrobial, Anticancer |

| Piperidine-bearing Hydrazinyl-Thiazoles | α-glucosidase, α-amylase, Aldose Reductase. nih.gov | Antidiabetic |

| Thiazole-Triazole Hybrids | Cyclooxygenase-2 (COX-2). nih.gov | Anti-inflammatory |

| 4-Phenylthiazoles | Soluble epoxide hydrolase (sEH), Fatty acid amide hydrolase (FAAH). nih.gov | Pain Management |

Integration with Advanced Bio-imaging Techniques for Cellular Localization Studies

Understanding where a drug candidate localizes within a cell is fundamental to understanding its mechanism of action. Future research will increasingly integrate advanced bio-imaging techniques to visualize the subcellular distribution of this compound and its derivatives.

This can be achieved by:

Developing Fluorescent Probes: By chemically modifying the thiazole structure to create fluorescent probes, researchers can track the compound's movement and accumulation in living cells. Benzothiazole-based probes have already been developed for imaging specific ions and biomolecules. researchgate.netnih.govresearchgate.net

Utilizing Thiazole Orange (TO) Derivatives: Thiazole Orange is a dye that becomes highly fluorescent upon binding to nucleic acids, making its derivatives excellent candidates for developing probes to study drug-DNA interactions or for cell labeling. nih.govmdpi.comnih.govthieme-connect.comlumiprobe.com

Confocal Microscopy: This high-resolution imaging technique allows for the precise localization of fluorescently-tagged molecules within different cellular compartments, providing insights into their sites of action.

Application of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new therapeutic agents. ijpsjournal.comspringernature.com These computational tools offer powerful new avenues for research into thiazole derivatives.

Future applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: AI algorithms can build predictive QSAR models that correlate the chemical structures of thiazole derivatives with their biological activities. nih.govnih.govdmed.org.ua These models can then be used to predict the potency of newly designed compounds before they are synthesized.

Virtual Screening: Machine learning can be used to screen vast virtual libraries of chemical compounds to identify those with a high probability of being active against a specific biological target, saving significant time and resources. nih.gov

De Novo Drug Design: AI can generate entirely new molecular structures with desired pharmacological properties, opening up new possibilities for novel thiazole-based drug candidates.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is a critical step in drug development. ML models can predict these properties early in the design phase, helping to prioritize candidates with favorable drug-like characteristics. nih.gov

By embracing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel and effective treatments for a range of diseases.

Q & A

Q. What are the common synthetic routes for 4-(4-bromophenyl)-2-hydrazino-1,3-thiazole and its derivatives?

The compound is typically synthesized via cyclocondensation of thiosemicarbazides with α-haloketones. For example, acetylation of the hydrazine moiety with acetic anhydride yields acetylated derivatives, while condensation with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) produces Schiff base analogs. Reaction conditions (e.g., reflux in ethanol with catalytic piperidine) and purification steps (e.g., crystallization from ethanol-water mixtures) are critical for optimizing yields . Key intermediates like 4-(4-bromophenyl)thiazol-2-amine are prepared by reacting 4-bromophenylthioamides with α-bromoacetophenone derivatives .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, monoclinic crystals (space group P2₁/c) of a related derivative showed a planar thiazole ring with dihedral angles of 47.96°–59.52° relative to aromatic substituents, confirmed using SHELXTL or SHELXL software. Data collection parameters include CuKα radiation (λ = 1.54178 Å) at 100 K, with refinement achieving R1 values < 0.05 . Software suites like WinGX and ORTEP are used for structure visualization and validation .

Q. What spectroscopic techniques are used to characterize this compound?

- 1H/13C NMR : Assignments focus on thiazole ring protons (δ 7.2–8.5 ppm) and hydrazine NH signals (δ 9.5–10.2 ppm).

- FT-IR : Stretching vibrations for C=N (1590–1620 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm functional groups.

- ESI-MS : Molecular ion peaks (e.g., m/z 412.34 for C20H18BrN3S) validate molecular weights .

Advanced Research Questions

Q. How can computational methods guide the design of bioactive derivatives?

Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) optimize interactions with biological targets. For example, derivatives with electron-withdrawing groups (e.g., -Br, -CF3) on the phenyl ring show enhanced binding to Candida CYP51 (binding energy ≤ −8.5 kcal/mol) due to hydrophobic interactions. ADMET predictions (SwissADME) assess drug-likeness, focusing on logP (<5) and topological polar surface area (<140 Ų) .

Q. How do structural modifications influence biological activity?

- Anticancer activity : Acetylation of the hydrazine group reduces cytotoxicity (IC50 > 50 μM in MCF-7 cells) compared to unmodified analogs (IC50 ~12 μM), likely due to decreased hydrogen-bonding capacity .

- Antimicrobial activity : Substitution at the thiazole 4-position with electron-deficient aryl groups enhances Gram-positive bacterial inhibition (MIC = 8–16 μg/mL against S. aureus) by improving membrane permeability .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in IC50 or MIC values may arise from assay conditions (e.g., serum concentration, incubation time) or compound purity. For example, anti-Candida activity varies with stereochemistry: E-isomers of hydrazone derivatives exhibit 4-fold lower MICs than Z-isomers. Rigorous HPLC purity checks (>95%) and dose-response curve replication (n ≥ 3) are essential .

Q. What strategies resolve challenges in crystallographic data refinement?

For twinned or low-resolution data, SHELXL’s TWIN/BASF commands or JANA2006’s Bayesian refinement improve R-factors. Disordered solvent molecules are modeled using SQUEEZE (PLATON). High residual density (>1 eÅ⁻³) may indicate missed symmetry elements, requiring re-examination of space group assignments .

Methodological Notes

- Synthesis Optimization : Use Dean-Stark traps for azeotropic removal of water in Schiff base formation to drive reactions to completion .

- Crystallization Tips : Slow evaporation from DMSO/EtOH mixtures (1:3 v/v) at 4°C yields diffraction-quality crystals .

- Data Reproducibility : Archive raw NMR/FID files and CIFs in repositories like Zenodo to enable independent validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.